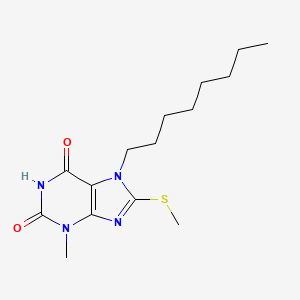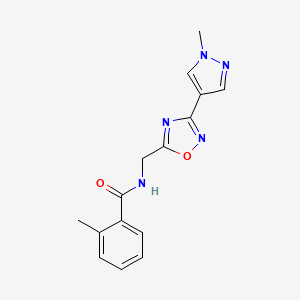
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is an organic compound that belongs to a class of heterocyclic compounds. This compound features a benzamide backbone with a pyrazole and oxadiazole moiety, making it a versatile and potentially bioactive molecule with promising applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves a multi-step process:
Synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole: : This involves the cyclization of suitable hydrazides with appropriate acid chlorides or esters under controlled conditions.
Formation of Benzamide: : Benzoylation of the oxadiazole-pyrazole intermediate can be achieved using benzoyl chloride in the presence of a base, such as triethylamine.
Final Coupling Step: : The final step involves the coupling of the 2-methylbenzoyl chloride with the oxadiazole-pyrazole intermediate under mild conditions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve optimized reaction conditions to ensure high yield and purity. Techniques such as automated synthesis and continuous flow chemistry might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: : Can be oxidized to form higher oxidation state derivatives.
Reduction: : Reduction reactions can target the oxadiazole or benzamide moieties, potentially altering its bioactivity.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the heterocyclic moieties.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: : Nitration using nitric acid, halogenation using bromine or chlorine, and alkylation using alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups onto the aromatic ring, while reduction can convert the oxadiazole ring to other nitrogen-containing heterocycles.
科学的研究の応用
2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide has diverse applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: : Investigated for its potential bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for use in drug development due to its potential pharmacological effects.
Industry: : Utilized in the development of novel materials and as a component in chemical sensors.
作用機序
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. Its heterocyclic structure allows it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. This can result in therapeutic effects, such as antimicrobial action or anti-inflammatory responses, depending on the specific application and target.
類似化合物との比較
Compared to other heterocyclic compounds, 2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide stands out due to its unique combination of pyrazole and oxadiazole moieties. Similar compounds might include:
N-phenyl-2-methylbenzamide: : Lacks the heterocyclic components, thus differing in bioactivity.
1,2,4-Oxadiazole derivatives: : Share the oxadiazole ring but vary in substituents, affecting their reactivity and applications.
Pyrazole derivatives: : Similar in having a pyrazole ring but may not possess the same benzamide functionality, leading to different properties.
特性
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-10-5-3-4-6-12(10)15(21)16-8-13-18-14(19-22-13)11-7-17-20(2)9-11/h3-7,9H,8H2,1-2H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZRHZYFGGRNKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,3'-Dimethyl-1-(4-(4-methoxyphenyl)-2-thiazolyl)-1'-phenyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2949300.png)

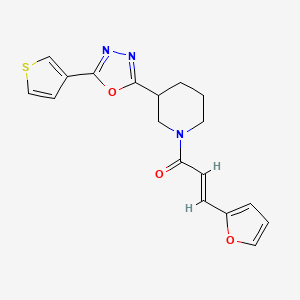
![N-benzyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2949304.png)
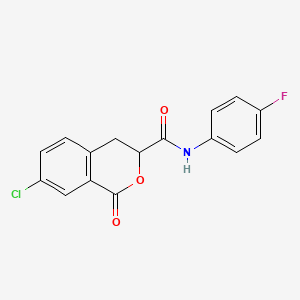
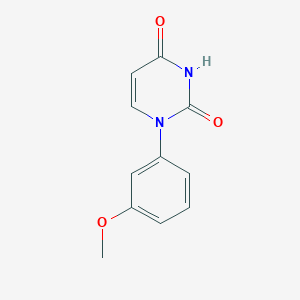

![4-[(5-Methyl-furan-2-carbonyl)-amino]-butyric acid](/img/structure/B2949311.png)
![(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2949313.png)
![[4-(2,5-Dimethylphenyl)piperazin-1-yl]-[5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone](/img/structure/B2949314.png)
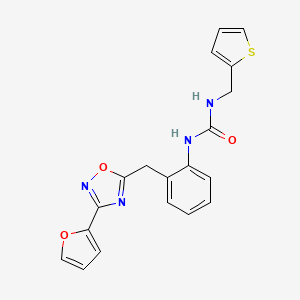
![3-Methyl-8-[(3-methylphenyl)methylsulfanyl]-7-pentylpurine-2,6-dione](/img/structure/B2949317.png)
![1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2949321.png)
